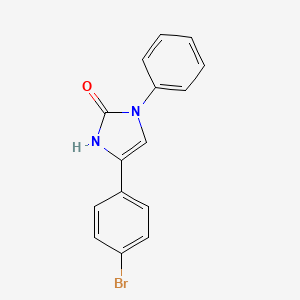
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with similar structures, such as 4-Bromophenylacetylene and 4-Bromoacetanilide, are used in laboratory settings . They are part of larger classes of organic compounds known as benzophenones and leucine and derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves base-promoted condensation between α,β-unsaturated ketones and amines . The key intermediate is usually obtained in good yield .Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve S-alkylation, reduction, and other processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like NMR, UV/VIS, FTIR, and others .Wissenschaftliche Forschungsanwendungen
Synthesis of Bisamide Derivatives
The compound is utilized in the synthesis of mixed bisamide derivatives. These derivatives are significant due to their potential biological activities, including anticonvulsant, antidepressant, and antimicrobial properties . The process involves the reaction of 4-bromophenyl isocyanate with various diamines to produce compounds that can be further explored for their pharmacological effects.
Pharmaceutical Ingredient Development
As an active pharmaceutical ingredient (API), 5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one serves as a precursor in the development of new drugs . Its structural framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Chalcone Derivative Formation
The compound is involved in the formation of chalcone derivatives through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Chalcones are known for their anti-inflammatory, antifungal, and anticancer activities, making this application particularly valuable in medicinal chemistry research.
S-Alkylation Reactions
In organic synthesis, the compound is used for S-alkylation reactions to produce secondary alcohols with potential as intermediates in the synthesis of more complex molecules . This application is crucial for constructing molecular structures with specific chiral centers.
Dihydropyrimidine Core Construction
The compound’s molecular structure allows for the construction of a dihydropyrimidine (DHPM) core, which is of interest due to its wide spectrum of bioactivities . DHPM derivatives exhibit a range of activities, including antihypertensive and antitumor effects, making them a focus of ongoing research.
Lewis Base Catalysis
It serves as a substrate in Lewis base-catalyzed reactions, particularly in the presence of triethylamine (TEA). These reactions are part of synthetic pathways that lead to the formation of compounds with diverse biological activities .
Cyclocondensation Reactions
The compound is a key player in cyclocondensation reactions, which are essential for creating heterocyclic compounds. These compounds are staples in drug discovery and development due to their stable and versatile structures .
Calcium Channel Modulation
Structural analogs of the compound, particularly those derived from dihydropyrimidine cores, are investigated for their role as calcium channel modulators . This application has implications for the treatment of cardiovascular diseases, showcasing the compound’s potential in therapeutic interventions.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Similar compounds have been found to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been found to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to influence various cellular processes, including cell proliferation, apoptosis, and differentiation .
Action Environment
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compounds, their interaction with their targets, and their overall efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWWYLOLAEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)
![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
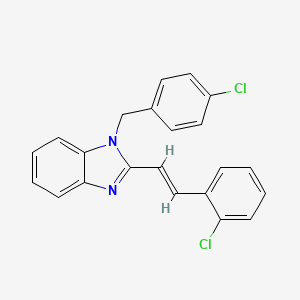

![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)
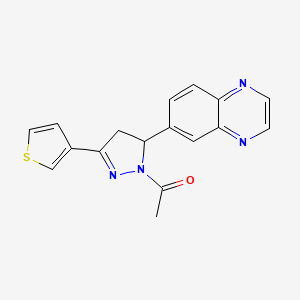
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
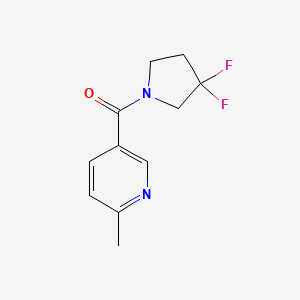
![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)
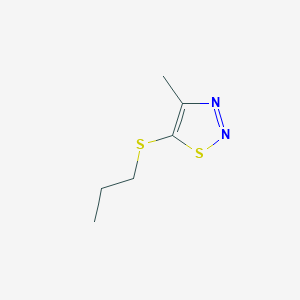
![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)